molecular formula C7H4F4 B7838209 1-(Difluoromethyl)-2,3-difluorobenzene CAS No. 1214349-96-8

1-(Difluoromethyl)-2,3-difluorobenzene

Cat. No.: B7838209
CAS No.: 1214349-96-8
M. Wt: 164.10 g/mol
InChI Key: RXIRBTBXFQZZLE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2,3-difluorobenzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms on the benzene ring and a difluoromethyl group attached to the benzene ring. This compound is part of a class of fluorinated organic compounds that exhibit unique chemical and physical properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-2,3-difluorobenzene can be synthesized through various synthetic routes, including:

  • Direct fluorination: This method involves the direct introduction of fluorine atoms onto the benzene ring using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale fluorination processes that ensure high purity and yield. These processes often involve the use of specialized reactors and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2,3-difluorobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form difluoromethyl-substituted benzene derivatives.

  • Reduction: Reduction reactions can be used to convert the difluoromethyl group to other functional groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4), while nucleophilic substitution reactions may involve nucleophiles like ammonia (NH3).

Major Products Formed:

  • Oxidation: Difluoromethyl-substituted benzene derivatives.

  • Reduction: Hydroxymethyl-substituted benzene derivatives.

  • Substitution: Various substituted benzene derivatives depending on the reagents and conditions used.

Scientific Research Applications

1-(Difluoromethyl)-2,3-difluorobenzene has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate the effects of fluorination on biological systems.

  • Medicine: The compound is explored for its potential use in drug design and optimization, as fluorine atoms can enhance the metabolic stability and binding affinity of pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals and materials that require fluorinated components for improved performance.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2,3-difluorobenzene exerts its effects depends on its specific application. In drug design, the presence of fluorine atoms can enhance the binding affinity of the compound to biological targets by forming strong hydrogen bonds and improving lipophilicity. The molecular targets and pathways involved vary depending on the specific biological system or disease being studied.

Comparison with Similar Compounds

1-(Difluoromethyl)-2,3-difluorobenzene is compared with other similar fluorinated compounds, such as:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in fungicide production and shares similar fluorination patterns.

  • 2,3,4,5,6-Pentafluorotoluene: Another fluorinated aromatic compound with multiple fluorine atoms on the benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct chemical and physical properties compared to other fluorinated compounds

Properties

IUPAC Name

1-(difluoromethyl)-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIRBTBXFQZZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283670
Record name 1-(Difluoromethyl)-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214349-96-8
Record name 1-(Difluoromethyl)-2,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214349-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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